![molecular formula C18H19N7O B2719699 cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-23-7](/img/structure/B2719699.png)
cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound is part of a series of novel triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole compounds, which are part of the structure of this compound, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are found in antifungal drugs like fluconazole and voriconazole .
Anticancer Activity
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . These compounds have shown potential anticancer activity .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential antiviral activity .
Anti-Inflammatory and Analgesic Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory and analgesic .
Enzyme Inhibitors
Triazole derivatives have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mechanism of Action
Target of Action
Compounds containing the triazole and pyrimidine moieties are known to interact with a variety of enzymes and receptors in biological systems . They are often used in medicinal chemistry due to their ability to bind in the biological system with a variety of enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Triazoles and pyrimidines often work by binding to their target enzymes or receptors and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Triazoles and pyrimidines have been found to affect a wide range of biochemical pathways due to their broad spectrum of targets .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. In general, compounds containing the triazole and pyrimidine moieties are well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Triazoles and pyrimidines have been found to have a wide range of effects, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
properties
IUPAC Name |
cyclopropyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(13-6-7-13)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFAGOWMZWKQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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